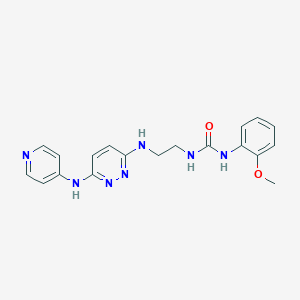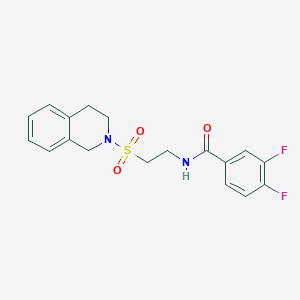
N-(2-((3,4-二氢异喹啉-2(1H)-基)磺酰基)乙基)-3,4-二氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide is a chemical compound that likely belongs to the class of sulfonated dihydroisoquinolinones. These compounds are of interest due to their potential biological activities and their use in various chemical syntheses. The structure of the compound suggests that it contains a dihydroisoquinoline moiety, which is a bicyclic system consisting of a benzene ring fused to a tetrahydroisoquinoline, and a sulfonamide group, which is known for its involvement in protein binding and inhibition.
Synthesis Analysis
The synthesis of related sulfonated dihydroisoquinolinones has been reported using cascade radical addition and cyclization reactions. In one study, tert-butyl hydroperoxide (TBHP) was used to promote the reaction between arylsulfinic acids and N-allylbenzamides under metal-free conditions, yielding the desired products in good yields . This method could potentially be adapted for the synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide has been studied using molecular modeling. For instance, sulfonamide derivatives of tetrahydroisoquinolines have been analyzed for their ability to bind to the active site of enzymes such as phenylethanolamine N-methyltransferase (PNMT) . These studies have revealed that the sulfonamide group can form hydrogen bonds with key amino acid residues within the enzyme, influencing the inhibitory potency of the compounds.
Chemical Reactions Analysis
The chemical reactivity of dihydroisoquinoline derivatives can be quite diverse. For example, N-sulfonyl-1,2,3-triazoles, which are structurally related to dihydroisoquinolines, have been used as precursors in rhodium(II)-catalyzed or thermally induced reactions to produce dihydroisoquinoline derivatives . These reactions proceed via intermediates such as N-sulfonyl keteneimine or aza-vinyl carbene, depending on the reaction conditions. Such reactivity could be relevant to the chemical behavior of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide in various synthetic applications.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide are not provided, related compounds have been synthesized using green chemistry principles. For example, succinimide-N-sulfonic acid has been used as a mild and efficient catalyst for the synthesis of dihydroquinazolinones, which share some structural features with dihydroisoquinolinones . The reported synthesis offers advantages such as high yields, short reaction times, and mild conditions, which could be indicative of the properties of similar compounds.
科学研究应用
合成和分子结构
- 该化合物用于合成多种功能化异喹啉,如一项研究中所述,该研究强调了使用银催化的 N-磺酰基-4-(2-(乙炔基)芳基)-1,2,3-三唑转化的一种替代途径。这个过程涉及银卡宾中间体,能够通过复杂的环化级联反应形成多个化学键(Yang 等,2017)。
癌症研究中的抑制剂
- 该化合物已被确认为醛酮还原酶 AKR1C3 的高效且选择性抑制剂,AKR1C3 是乳腺癌和前列腺癌中的靶点。晶体结构研究揭示了酶中的结合机制,指导围绕该先导的进一步 SAR 研究(Jamieson 等,2012)。
抗菌应用
- 一项研究报告了相关化合物的合成,证明了其作为优化合成对耐药菌(如 MRSA)有效的广谱抗菌剂的关键中间体(Hashimoto 等,2007)。
热断裂和重排研究
- 已经研究了相关 N-芳基苯甲酰胺肟和 O-苯基磺酰氧肟衍生物的热断裂,有助于理解涉及 NO 和/或 CN 键均裂的自由基机制(Gaber 等,2008)。
相平衡研究
- 已经进行了涉及该化合物衍生物的异喹啉离子液体相图研究,以分析从生物合成培养基中萃取选择性的性能(Domańska 等,2012)。
肿瘤成像评估
- 该化合物的衍生物被评估用于恶性肿瘤患者的安全性、剂量测定和成像肿瘤增殖,显示出作为 PET 成像中细胞增殖标记物的潜力(Dehdashti 等,2013)。
晶体结构分析
- 已经使用 X 射线晶体学等技术建立了相关化合物的分子结构,有助于对这些分子进行详细理解(Akkurt 等,2008)。
安全和危害
The safety information for this compound indicates that it is dangerous . The hazard statements include H335 (May cause respiratory irritation) and H314 (Causes severe skin burns and eye damage) . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
未来方向
The future directions for this compound could involve further exploration of its bioactive properties. For example, 1-Substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs displayed cytotoxicity against MOLT-3 cell lines . This suggests potential applications in the field of medicinal chemistry.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c19-16-6-5-14(11-17(16)20)18(23)21-8-10-26(24,25)22-9-7-13-3-1-2-4-15(13)12-22/h1-6,11H,7-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNSHSHQBKHUJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one](/img/structure/B3012613.png)
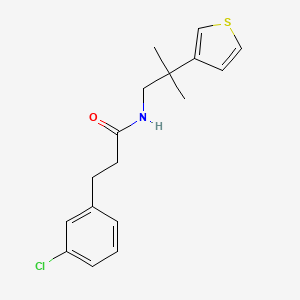
![(3-Fluoro-4-methylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012620.png)

![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B3012622.png)

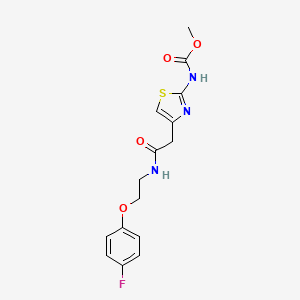
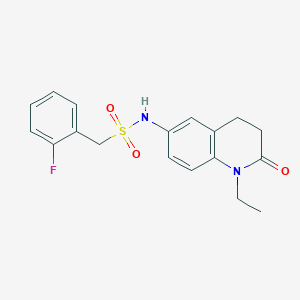
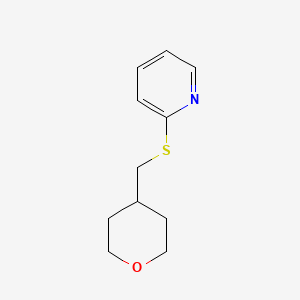
![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)
![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)
![2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol](/img/structure/B3012631.png)

